molecular formula C12H15BrN2O3 B2696691 Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1904024-23-2

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2696691
CAS No.: 1904024-23-2
M. Wt: 315.167
InChI Key: OIEZCCOOWDTVQI-UHFFFAOYSA-N
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Description

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a bromopyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Bromopyridine Moiety: The bromopyridine moiety is introduced through a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the bromopyridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced bromopyridine moiety.

    Substituted Derivatives: Products with various substituents replacing the bromine atom.

Scientific Research Applications

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure.

    Bromopyridine Derivatives: Compounds like 5-bromo-2-(piperazin-1-yl)pyrimidine have similar bromopyridine moieties.

Uniqueness: Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the bromopyridine and pyrrolidine moieties in a single molecule allows for diverse interactions and applications.

Properties

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-2-17-12(16)15-6-5-10(8-15)18-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEZCCOOWDTVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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